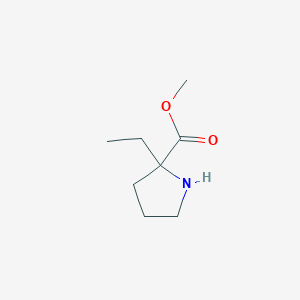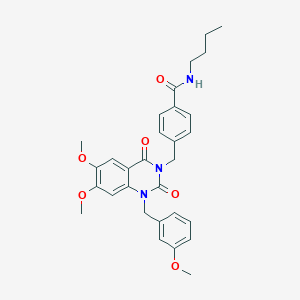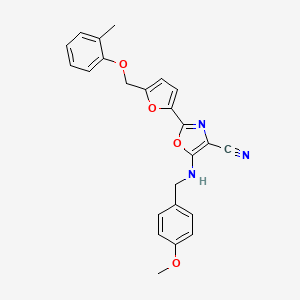![molecular formula C18H13FN2O5S B3005352 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate CAS No. 877637-26-8](/img/structure/B3005352.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized as a potent APJ functional antagonist in cell-based assays .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The specific synthetic methodology and development of structure-activity relationship (SAR) are presented in the referenced study .Molecular Structure Analysis
The molecular structure of this compound is determined by various spectroscopic techniques, including 1H, 13C-NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compound was derived from a high-throughput screening (HTS) of a large compound collection .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . The molecular formula is C20H18N2O4S and the molecular weight is 382.43292 .Mechanism of Action
Target of Action
The primary target of this compound is the Apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in cardiovascular function, fluid homeostasis, and adipocyte biology .
Mode of Action
The compound acts as an antagonist to the Apelin receptor . It binds to the receptor and inhibits its activation, thereby preventing the downstream effects of receptor activation . The IC50 values are 0.70 and 1.75 μM in a cAMP assay and β-arrestin assay, respectively .
Pharmacokinetics
It exhibits no toxicity towards human hepatocytes at concentrations >50 μm , suggesting it may have good bioavailability and tolerability
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the Apelin receptor. By inhibiting this receptor, it may modulate cardiovascular function, fluid homeostasis, and adipocyte biology . .
Future Directions
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5S/c19-12-2-4-13(5-3-12)25-10-17(23)26-16-9-24-14(8-15(16)22)11-27-18-20-6-1-7-21-18/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALSWDMUDYMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)




![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)




![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone oxalate](/img/structure/B3005290.png)

